An In-depth Technical Guide to N-(4-Iodophenyl)maleimide: Structure, Reactivity, and Applications
An In-depth Technical Guide to N-(4-Iodophenyl)maleimide: Structure, Reactivity, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, structure, and applications of N-(4-Iodophenyl)maleimide. We will delve into the core principles governing its reactivity, provide field-proven insights into its practical applications, and furnish detailed protocols to empower your experimental design.
Introduction: A Bifunctional Reagent of Strategic Importance
N-(4-Iodophenyl)maleimide is a heterocyclic organic compound that has garnered significant attention as a versatile bifunctional reagent. Its structure uniquely combines two key chemical motifs: a highly reactive maleimide ring and a functionalizable iodophenyl group. The maleimide moiety is renowned for its selective and efficient reactivity towards thiol groups, making it a cornerstone of modern bioconjugation chemistry.[1][] Concurrently, the iodo-substituted aromatic ring serves as a heavy atom, a precursor for radiolabeling, or a handle for further synthetic transformations via cross-coupling reactions. This dual functionality positions N-(4-Iodophenyl)maleimide as an invaluable tool in diverse fields, including the development of antibody-drug conjugates (ADCs), protein labeling for structural biology, and the synthesis of advanced polymers.[3][4][5]
Molecular Architecture and Physicochemical Profile
A thorough understanding of a reagent's fundamental properties is paramount to its successful application. This section details the structural and physical characteristics of N-(4-Iodophenyl)maleimide.
Chemical Structure and Identification
The molecule consists of a central five-membered maleimide ring, where the nitrogen atom is substituted with a 4-iodophenyl group.
Physicochemical Data
The quantitative properties of N-(4-Iodophenyl)maleimide are summarized below. These values are critical for determining appropriate solvent systems, reaction conditions, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 299.06 g/mol | [6][7] |
| Exact Mass | 298.94433 Da | [6] |
| Melting Point | ~150 °C | [8] |
| logP (Octanol/Water) | 1.721 | [7] |
| Water Solubility (logS) | -2.66 (mol/L) | [7] |
Spectral Characteristics
Spectroscopic data is essential for quality control and reaction monitoring.
-
¹H-NMR: The spectrum is characterized by two distinct regions. Signals for the two equivalent vinyl protons of the maleimide ring appear as a singlet, while the aromatic protons of the 4-iodophenyl group typically appear as two doublets, reflecting their ortho and meta positions relative to the imide linkage.
-
¹³C-NMR: Key signals include those for the carbonyl carbons of the imide (~170 ppm), the vinyl carbons of the maleimide ring, and the carbons of the aromatic ring, including the carbon atom bonded to iodine.[8]
-
FTIR: The infrared spectrum prominently displays a strong absorption band for the imide carbonyl (C=O) stretching vibrations.[6] Other characteristic peaks include those for the C=C double bond of the maleimide ring and vibrations associated with the substituted benzene ring.
Core Reactivity: The Thiol-Maleimide Michael Addition
The utility of N-(4-Iodophenyl)maleimide in bioconjugation stems almost entirely from the electrophilic nature of the maleimide's carbon-carbon double bond. This double bond is highly susceptible to nucleophilic attack, a reaction known as a Michael addition.
Mechanism and Selectivity
The thiol-maleimide reaction is a cornerstone of bioconjugation due to its high efficiency and, critically, its selectivity under physiological conditions.[1]
Causality of Selectivity: The reaction's selectivity for thiols (found in cysteine residues of proteins) over other nucleophiles like amines (lysine residues) is pH-dependent. In the pH range of 6.5-7.5, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form. This thiolate is a soft nucleophile that preferentially attacks the soft electrophilic carbon of the maleimide double bond. The reaction rate with thiols at pH 7.0 is approximately 1,000 times faster than with amines.[9] Above pH 7.5, deprotonated amines begin to compete, reducing the selectivity of the conjugation.[9]
A Critical Consideration: Conjugate Stability
While the formed thiosuccinimide bond is generally stable, it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols.[10] This can lead to thiol exchange, where the conjugated molecule is transferred from its intended target to another thiol-containing species, such as glutathione in vivo.[11] This potential instability is a critical factor in the design of therapeutics like ADCs, as premature release of the payload can lead to off-target toxicity.[10] Furthermore, the maleimide ring itself can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[9]
Synthesis and Experimental Protocols
This section provides a representative protocol for the synthesis of N-aryl maleimides and a conceptual protocol for its application in protein labeling.
General Synthesis of N-(4-Iodophenyl)maleimide
The synthesis is typically a two-step process involving the formation of a maleamic acid intermediate followed by cyclization.[12][13]
Step-by-Step Protocol:
-
Amidation: Dissolve maleic anhydride (1.0 eq) in a suitable aprotic solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., N₂).[12]
-
Slowly add a solution of 4-iodoaniline (1.0 eq) in the same solvent to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours. The intermediate maleamic acid will often precipitate as a crystalline solid.
-
Dehydration/Cyclization: Evaporate the solvent. To the resulting solid, add acetic anhydride (e.g., 3 volumes) and anhydrous sodium acetate (e.g., 0.6 eq).[12]
-
Heat the mixture with stirring (e.g., at 70°C) overnight. The choice of dehydrating agent is critical; alternatives like P₂O₅/H₂SO₄ in DMF have also been reported.[13] The use of a catalyst and heat facilitates the ring closure to form the imide.
-
Workup: Cool the mixture to room temperature and pour it into a beaker of ice-water to quench the excess acetic anhydride.
-
Purification: The crude product can be collected by filtration if it precipitates. Alternatively, extract the aqueous mixture with an organic solvent (e.g., CH₂Cl₂). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude N-(4-Iodophenyl)maleimide by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography.[12]
Protocol: Bioconjugation to a Thiol-Containing Peptide
This protocol outlines a general procedure for labeling a peptide containing a single cysteine residue.
Self-Validating System: The success of this protocol relies on careful control of pH and stoichiometry. Including controls, such as a reaction with a cysteine-free peptide, validates the thiol-specificity of the conjugation.
-
Reagent Preparation:
-
Peptide Stock: Prepare a concentrated stock solution of the cysteine-containing peptide in a déassed, amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.0). The EDTA is included to chelate divalent metal ions that can catalyze thiol oxidation.
-
N-IPM Stock: Immediately before use, prepare a 10-20 mM stock solution of N-(4-Iodophenyl)maleimide in a water-miscible organic solvent like DMSO or DMF. Maleimides have limited stability in aqueous solutions and should not be stored in buffer.[9]
-
-
Conjugation Reaction:
-
To the peptide solution, add the N-IPM stock solution to achieve a 5- to 20-fold molar excess of the maleimide over the peptide. The excess ensures the reaction goes to completion.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a small-molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM to quench any unreacted N-IPM. This prevents non-specific labeling of other molecules during purification.
-
-
Purification:
-
Remove the unreacted N-IPM and quenching agent by purifying the peptide conjugate. Suitable methods include size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis.
-
-
Characterization:
-
Confirm successful conjugation using MALDI-TOF or ESI mass spectrometry. The mass of the conjugate should equal the mass of the peptide plus the mass of N-IPM (299.06 Da).
-
Key Applications in Science and Technology
The unique properties of N-(4-Iodophenyl)maleimide enable its use in several high-impact applications.
-
Antibody-Drug Conjugates (ADCs): The maleimide group is a widely used reactive handle for attaching potent cytotoxic drugs to cysteine residues on monoclonal antibodies.[1][10] This creates targeted therapies that deliver a drug payload specifically to cancer cells, minimizing systemic toxicity.[5]
-
Radiolabeling: The iodine atom on the phenyl ring can be substituted with a radioactive isotope, such as ¹²⁵I or ¹²³I. The resulting radiolabeled N-iodophenyl maleimide can then be conjugated to antibodies or other targeting molecules for use in radioimmunotherapy or diagnostic imaging.[3] A study demonstrated the successful preparation of N-(m-[¹²⁵I]iodophenyl)maleimide and its conjugation to rabbit IgG, showing high stability with less than 1% deiodination over 24 hours in serum.[3]
-
Polymer Chemistry: N-aryl maleimides are used as monomers in polymerization reactions to create polymers with high thermal stability and specific functionalities.[4][14] These polymers can be used in advanced coatings, adhesives, and composites.[4] They can also be grafted onto other polymer backbones to introduce reactive sites for further modification.[15]
-
Bioconjugation and Probes: Beyond ADCs, the maleimide group is used to attach a wide array of molecules—such as fluorescent dyes, PEG chains (PEGylation), or biotin—to proteins and peptides for research and diagnostic purposes.[14][16][17]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling N-(4-Iodophenyl)maleimide.
-
GHS Hazards: The compound is classified as harmful if swallowed and causes serious eye damage.[6] It may also cause skin and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[18]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[19] Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[19][20]
Conclusion
N-(4-Iodophenyl)maleimide is a powerful and versatile chemical tool. Its well-defined reactivity, centered on the selective thiol-maleimide Michael addition, provides a robust method for the precise modification of biomolecules. The presence of the iodophenyl group further extends its utility into radiochemistry and materials science. By understanding its chemical properties, reactivity profile, and the causality behind established protocols, researchers can effectively leverage this reagent to advance the frontiers of drug development, diagnostics, and polymer chemistry.
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